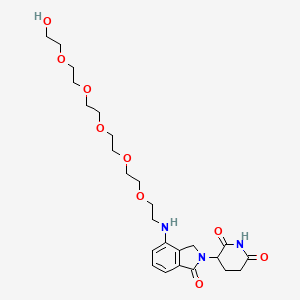
Lenalidomide-PEG6-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-PEG6-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound combines lenalidomide with a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability. Lenalidomide is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the PEG linker aims to improve the pharmacokinetic properties of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG6-OH involves several steps:
Synthesis of Lenalidomide: Lenalidomide is synthesized from 3-aminopiperidine-2,6-dione and methyl 2-(bromomethyl)-3-nitrobenzoate through a cyclization reaction.
PEGylation: The PEGylation process involves the attachment of a polyethylene glycol chain to lenalidomide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization.
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-PEG6-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group in lenalidomide to an amino group.
Substitution: Nucleophilic substitution reactions are common, especially during the PEGylation process.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder and ammonium chloride are used.
Substitution: Reagents like sodium hydroxide and various organic solvents are employed.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, each with different functional groups that can be further modified for specific applications.
Aplicaciones Científicas De Investigación
Lenalidomide-PEG6-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying PEGylation and its effects on drug properties.
Biology: Investigated for its potential to modulate immune responses and its effects on various cell lines.
Medicine: Explored for its enhanced therapeutic efficacy in treating hematological malignancies due to improved solubility and bioavailability.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mecanismo De Acción
Lenalidomide-PEG6-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the activity of T cells and natural killer cells, leading to increased immune response against cancer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Direct Cytotoxicity: Induces apoptosis in cancer cells by modulating various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Bortezomib: A proteasome inhibitor used in combination with lenalidomide for enhanced therapeutic effects.
Uniqueness
Lenalidomide-PEG6-OH stands out due to its improved solubility and bioavailability, which enhance its therapeutic efficacy. The PEGylation process also reduces the immunogenicity and toxicity associated with the parent compound, making it a safer and more effective treatment option.
Propiedades
Fórmula molecular |
C25H37N3O9 |
|---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
3-[7-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H37N3O9/c29-7-9-34-11-13-36-15-17-37-16-14-35-12-10-33-8-6-26-21-3-1-2-19-20(21)18-28(25(19)32)22-4-5-23(30)27-24(22)31/h1-3,22,26,29H,4-18H2,(H,27,30,31) |
Clave InChI |
RPDYOPBVTFOTOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















